molecular formula C17H24N2O B1327367 Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone CAS No. 898762-60-2

Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone

Cat. No.: B1327367
CAS No.: 898762-60-2
M. Wt: 272.4 g/mol
InChI Key: COYVEHKOZWIXFN-UHFFFAOYSA-N
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Description

Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone is a chemical compound with the molecular formula C17H24N2O. It is known for its unique structure, which includes a cyclobutyl group, a piperazine ring, and a phenyl ketone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone typically involves the reaction of cyclobutyl ketone with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the process is carried out under reflux conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of structural features, which contribute to its versatility and potential in various scientific and industrial applications.

Properties

IUPAC Name

cyclobutyl-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-18-9-11-19(12-10-18)13-15-5-2-3-8-16(15)17(20)14-6-4-7-14/h2-3,5,8,14H,4,6-7,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYVEHKOZWIXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643904
Record name Cyclobutyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-60-2
Record name Cyclobutyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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